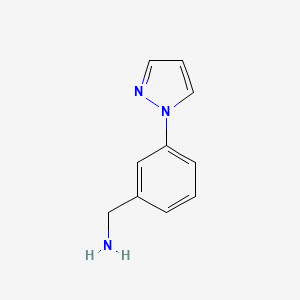

(3-(1H-Pyrazol-1-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

(3-pyrazol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZKZHCZKIKAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352601 | |

| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687635-04-7 | |

| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Signature of (3-(1H-Pyrazol-1-yl)phenyl)methanamine: A Technical Guide for Researchers

Introduction

(3-(1H-Pyrazol-1-yl)phenyl)methanamine is a bifunctional molecule featuring a pyrazole heterocycle linked to a benzylamine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both pyrazole and benzylamine scaffolds. Understanding the spectroscopic properties of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret experimental data for this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The structure of this compound can be deconstructed into three key components, each contributing distinct features to its overall spectroscopic signature:

-

1H-Pyrazole Ring : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The protons and carbons of this ring will have characteristic chemical shifts in NMR spectroscopy.

-

Meta-substituted Phenyl Ring : The benzene ring acts as a scaffold, and its substitution pattern will dictate the coupling patterns observed in the aromatic region of the ¹H NMR spectrum.

-

Aminomethyl Group (-CH₂NH₂) : This functional group will give rise to characteristic signals in both NMR and IR spectroscopy.

Below is a visualization of the molecular structure with atom numbering used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole, phenyl, and aminomethyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below. These predictions are based on typical values for similar structural motifs.[1][2][3]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3' | 7.9 - 8.1 | Doublet (d) | ~2.0 |

| Pyrazole H-5' | 7.6 - 7.8 | Doublet (d) | ~2.5 |

| Pyrazole H-4' | 6.4 - 6.6 | Triplet (t) | ~2.2 |

| Phenyl H-2 | 7.7 - 7.9 | Singlet (s) or narrow triplet | - |

| Phenyl H-4, H-6 | 7.3 - 7.5 | Multiplet (m) | - |

| Phenyl H-5 | 7.1 - 7.3 | Multiplet (m) | - |

| Benzylic CH₂ | 3.8 - 4.0 | Singlet (s) | - |

| Amine NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition : Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would be:

-

Pulse width: 90°

-

Spectral width: 12-16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts are listed below, based on data for related pyrazole and substituted benzene compounds.[4][5][6]

| Carbon(s) | Predicted δ (ppm) |

| Pyrazole C-3' | ~140 |

| Pyrazole C-5' | ~128 |

| Pyrazole C-4' | ~107 |

| Phenyl C-1 | ~142 |

| Phenyl C-3 | ~139 |

| Phenyl C-2, C-4, C-5, C-6 | 118 - 130 |

| Benzylic CH₂ | 45 - 50 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup : Tune and shim the spectrometer for ¹³C observation.

-

Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer would be:

-

Pulse width: 30-45°

-

Spectral width: 200-220 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 512-2048 (or more, depending on concentration)

-

-

Processing : Process the FID similarly to the ¹H NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) : The molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol .[7] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 187.

-

Key Fragmentation Patterns : The molecule is expected to fragment via characteristic pathways, including:

-

Loss of the amino group (•NH₂) to give a fragment at m/z = 171.

-

Cleavage of the C-C bond between the phenyl ring and the benzylic carbon (benzylic cleavage) to form a tropylium-like ion or a benzyl cation.

-

Fragmentation of the pyrazole ring.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample (typically in solution, e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.[8][9][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, CH₂) | 2850 - 2960 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C=N Stretch (pyrazole) | 1500 - 1580 | Medium |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Acquisition : Place the pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan : Record a background spectrum of the empty sample compartment.

-

Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Predicted UV-Vis Absorption

The conjugated system of the phenyl and pyrazole rings is expected to give rise to π → π* electronic transitions.[11][12][13]

-

λ_max : Two main absorption bands are predicted in a polar solvent like ethanol or methanol:

-

A strong absorption band around 200-220 nm.

-

A medium intensity band around 250-280 nm.

-

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

-

Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λ_max.

-

Baseline Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement : Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted NMR, MS, IR, and UV-Vis data, along with the provided experimental protocols, serve as a valuable resource for the identification and characterization of this compound. While these predictions are based on sound spectroscopic principles and data from analogous structures, it is imperative that they are confirmed through the acquisition and interpretation of experimental data for the specific molecule of interest. This guide should facilitate the efficient and accurate analysis of this compound and related compounds in a research and development setting.

References

- Supporting Information for a scientific article. (n.d.).

-

PubChem. (n.d.). (3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Jimeno, M. L., et al. (n.d.). 1H-NMR and 13C-NMR Spectra.

-

MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. Retrieved from [Link]

-

SciSpace. (n.d.). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl). Retrieved from [Link]

- Supporting Information for a scientific article. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Retrieved from [Link]

-

Lead Sciences. (n.d.). (3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine. Retrieved from [Link]

-

PubChemLite. (n.d.). [3-(1-methyl-1h-pyrazol-4-yl)phenyl]methanamine. Retrieved from [Link]

-

Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -1H-pyrazol-5-yl)methanimine. Journal of Nepal Chemical Society, 4(1). Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectrum of compound 3c. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

-

Deneva, T., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design. 22(1), 1-9. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 3. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine | C11H13N3 | CID 16640564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 10. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

- 11. scispace.com [scispace.com]

- 12. 1H-Pyrazole [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 4-Methyl-3-thiosemicarbazide (CAS RN: 6610-29-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 1402937-29-3 provided in the initial query did not yield a specific registered compound. Based on the context of the request for a technical guide for drug development professionals, this document focuses on the pharmacologically relevant compound 4-Methyl-3-thiosemicarbazide (CAS RN: 6610-29-3) , as it is a plausible subject of interest in this field.

Introduction

4-Methyl-3-thiosemicarbazide is an organosulfur compound and a derivative of thiosemicarbazide.[1] While it serves as a crucial intermediate in the synthesis of various biologically active molecules, including herbicides like tebuthiuron, its own pharmacological profile and that of its derivatives are of significant interest to the scientific community.[1] Thiosemicarbazides and their corresponding thiosemicarbazones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3][4] This guide provides a comprehensive overview of the characterization of 4-Methyl-3-thiosemicarbazide, synthesizing its known physicochemical properties, biological activities, and analytical methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| CAS Number | 6610-29-3 | [5] |

| Molecular Formula | C2H7N3S | [5] |

| Molecular Weight | 105.16 g/mol | |

| IUPAC Name | N-Methylhydrazinecarbothioamide | [1] |

| Synonyms | 4-Methylthiosemicarbazide, 1-Amino-3-methylthiourea | [5][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 135-138 °C | |

| Solubility | Soluble in alcohol, slightly soluble in water. | [7] |

| InChI Key | PTVZQOAHCSKAAS-UHFFFAOYSA-N | |

| SMILES | CNC(=S)NN |

Biological Activity and Mechanism of Action

While specific extensive biological studies on 4-Methyl-3-thiosemicarbazide are limited in publicly accessible literature, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have been widely investigated. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.

Anticancer Activity

Thiosemicarbazones, derived from thiosemicarbazides, have demonstrated significant anti-cancer activity.[2][8] Their proposed mechanisms of action are multifaceted and include:

-

Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair. Thiosemicarbazones can chelate the iron cofactor, thereby inhibiting the enzyme and halting cell proliferation.

-

Induction of Oxidative Stress: The metal complexes of thiosemicarbazones can be redox-active, leading to the generation of reactive oxygen species (ROS) that can damage cancer cells.[2]

-

Modulation of Signaling Pathways: Some thiosemicarbazones have been shown to inhibit signaling pathways critical for cancer cell survival and proliferation, such as the STAT3 pathway.[9]

Caption: Proposed anticancer mechanisms of thiosemicarbazones.

Antiviral and Antibacterial Activity

Thiosemicarbazides and their derivatives have been investigated for their activity against a range of viruses and bacteria.[3][4]

-

Antiviral Mechanism: The antiviral activity is thought to stem from the inhibition of viral replication, potentially through the chelation of metal ions required by viral enzymes.[4]

-

Antibacterial Mechanism: In bacteria, thiosemicarbazides may act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] A Schiff base derivative of 4-Methyl-3-thiosemicarbazide has shown moderate antibacterial activity.[10]

Synthesis and Analytical Characterization

Synthesis Protocol

4-Methyl-3-thiosemicarbazide can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of methyl isothiocyanate with hydrazine. An improved industrial synthesis has also been reported, reacting a methyldithiocarbamate quaternary ammonium salt with hydrazine.

Example Laboratory Synthesis:

-

Dissolve methyl isothiocyanate in a suitable solvent (e.g., ethanol).

-

Slowly add hydrazine hydrate to the solution while stirring, maintaining a controlled temperature.

-

Continue stirring for a specified period to allow the reaction to complete.

-

The product, 4-Methyl-3-thiosemicarbazide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum.

Caption: General workflow for the synthesis of 4-Methyl-3-thiosemicarbazide.

Analytical Methods

The characterization and quantification of 4-Methyl-3-thiosemicarbazide and its derivatives are crucial for quality control and pharmacokinetic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule, confirming its structure.

-

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.

Mass Spectrometry (MS):

-

Used for the determination of the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the quantitative analysis of the compound in complex biological matrices, such as plasma.[11] While a specific method for 4-Methyl-3-thiosemicarbazide is not detailed in the available literature, a general approach for a related thiosemicarbazone is provided below.

High-Performance Liquid Chromatography (HPLC):

-

A versatile technique for the separation, identification, and quantification of the compound. A reversed-phase HPLC method is commonly used for thiosemicarbazide derivatives.[12]

Example LC-MS/MS Protocol for a Thiosemicarbazone Derivative (Adapted for 4-Methyl-3-thiosemicarbazide):

-

Sample Preparation: Perform a protein precipitation of the plasma sample using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion.

-

Safety and Handling

4-Methyl-3-thiosemicarbazide is classified as a hazardous substance and should be handled with appropriate precautions.[13]

-

Toxicity: It is fatal if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. Use in a well-ventilated area or with a suitable respirator.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methyl-3-thiosemicarbazide is a compound with a well-defined chemical structure and physicochemical properties. While it serves as a valuable synthetic intermediate, the broader class of thiosemicarbazides and thiosemicarbazones, to which it belongs, exhibits a wide range of promising biological activities. Further research is warranted to specifically elucidate the pharmacological profile of 4-Methyl-3-thiosemicarbazide, including its in vivo efficacy, pharmacokinetics, and detailed mechanisms of action. The analytical methods outlined in this guide provide a foundation for the quality control and bioanalysis required for its potential development as a therapeutic agent.

References

-

Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). National Institutes of Health. [Link]

-

N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853. PubChem. [Link]

-

4-Methyl-3-thiosemicarbazide. Wikipedia. [Link]

-

Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion. PubMed. [Link]

-

Synthesis, Molecular Structure and Antibacterial Activity of Benzylmethyl-4-Methyl-3-Thiosemicarbazone. SCIRP. [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. [Link]

-

In vitro and in vivo anticancer activity of tridentate thiosemicarbazone co. University of Parma Research Repository. [Link]

-

4-methyl-3-thiosemicarbazide. Stenutz. [Link]

-

HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. ResearchGate. [Link]

-

Synthesis, Molecular Structure and Antibacterial Activity of Benzylmethyl-4-Methyl-3-Thiosemicarbazone. International Journal of Organic Chemistry. [Link]

-

Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis, characterization and in vitro cytotoxic activities of new steroidal thiosemicarbazones and thiadiazolines. RSC Publishing. [Link]

-

A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

LC-MS/MS identification of the principal in vitro and in vivo phase I metabolites of the novel thiosemicarbazone anti-cancer drug, Bp4eT. PubMed. [Link]

-

Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative. PubMed. [Link]

-

Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. PubMed Central. [Link]

-

Synthesis, Molecular Structure and Antibacterial Activity of Benzylmethyl-4-Methyl-3-Thiosemicarbazone. ResearchGate. [Link]

-

Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. National Institutes of Health. [Link]

-

Thiosemicarbazides: Updates on Antivirals Strategy. PubMed. [Link]

-

Synthesis and antiviral activity of thiosemicarbazone derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones. PubMed. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

-

LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. Spectroscopy Online. [Link]

-

Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. MDPI. [Link]

-

Lipophilicity Studies on Thiosemicarbazide Derivatives. PubMed Central. [Link]

-

Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. PubMed Central. [Link]

-

Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. MDPI. [Link]

-

High Throughput LC-MS-MS Analysis of Carbendazim in Orange Juice. Shimadzu. [Link]

-

Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. PubMed Central. [Link]

Sources

- 1. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 2. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-Methylthiosemicarbazide | 6610-29-3 [chemicalbook.com]

- 8. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]

- 9. Novel thiosemicarbazones regulate the signal transducer and activator of transcription 3 (STAT3) pathway: inhibition of constitutive and interleukin 6-induced activation by iron depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. LC-MS/MS identification of the principal in vitro and in vivo phase I metabolites of the novel thiosemicarbazone anti-cancer drug, Bp4eT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Heterocycle

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is recurrently found in potent and selective bioactive compounds.[3][4] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly approved drugs.[3] This guide provides an in-depth exploration of the diverse biological activities of pyrazole-containing compounds, delving into their mechanisms of action, and presenting robust experimental protocols for their evaluation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this versatile chemical entity.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of activity against various cancer cell lines.[5][6] Their efficacy stems from the ability to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole-containing compounds are diverse and often target-specific. A predominant mechanism is the inhibition of protein kinases , enzymes that play a pivotal role in cellular signal transduction pathways frequently dysregulated in cancer.[7][8][9] By competing with ATP at the kinase binding site, these inhibitors can block downstream signaling, leading to cell cycle arrest and apoptosis.[8]

Key kinase targets for pyrazole-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of these receptor tyrosine kinases disrupts signaling pathways that drive tumor growth and angiogenesis.[5][10]

-

Cyclin-Dependent Kinases (CDKs) : Targeting CDKs, such as CDK2, can halt the cell cycle progression, preventing cancer cell division.[5]

-

Bruton's Tyrosine Kinase (BTK) and Bcr-Abl Kinase : These are critical targets in hematological malignancies, and their inhibition by pyrazole derivatives has shown significant therapeutic promise.[5][7]

-

PI3K/Akt Pathway : Pyrazole compounds have been developed to inhibit key components of this pathway, which is central to cell survival and proliferation.[5]

Beyond kinase inhibition, other anticancer mechanisms of pyrazole derivatives include:

-

Tubulin Polymerization Inhibition : Some compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[11]

-

DNA Binding and Interference : Certain pyrazole analogs can interact with DNA, leading to cytotoxicity.[5]

-

Induction of Apoptosis : Many pyrazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[12]

Quantitative Data: Anticancer Potency of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole-containing compounds against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Pyrazole Hybrid | CDK2 Inhibition | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |

| Pyrazole Carbaldehyde Derivative | PI3 Kinase Inhibition | MCF7 | 0.25 | [5] |

| Benzimidazole-linked Pyrazolo[1,5-a]pyrimidine | Antiproliferative | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | [5] |

| Pyrazolo[3,4-b]pyridine Analog | DNA Binding | HepG2, MCF7, HeLa | 3.11 - 4.91 | [5] |

| Pyrazole-based Akt1 Inhibitor | Akt1 Inhibition | HCT116 | 0.95 | [7] |

| Pyrazole-based Aurora A Kinase Inhibitor | Aurora A Kinase Inhibition | HCT116, MCF7 | 0.39, 0.46 | [7] |

| Pyrazoline Derivative | Antiproliferative | MCF-7 | 5.8 | [13] |

| Pyrazole Benzamide Derivative | Antiproliferative | HCT-116, MCF-7 | 7.74, 4.98 | [13] |

| Pyrazole-containing Imide Derivative | Antiproliferative | A-549 | 3.22 - 27.43 | [14] |

Experimental Protocols for Evaluating Anticancer Activity

A critical aspect of anticancer drug discovery is the robust and reproducible evaluation of a compound's cytotoxic and cytostatic effects. The following are detailed protocols for commonly employed in vitro assays.

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Experimental Protocol for Evaluating Anti-inflammatory Activity

This assay measures the ability of a compound to directly inhibit the enzymatic activity of COX-2.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and the test pyrazole compound at various concentrations.

-

Reaction Incubation: In a microplate, incubate the COX-2 enzyme with the test compound for a predetermined time to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: A Scaffold for Combating Pathogens

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. [15][16][17]They have shown efficacy against drug-resistant strains, making them a valuable scaffold in the search for new antimicrobial agents. [18]

Mechanisms of Antimicrobial Action

The mechanisms by which pyrazole compounds exert their antimicrobial effects are varied and can depend on the specific substitutions on the pyrazole ring. Some proposed mechanisms include:

-

Inhibition of essential enzymes: Pyrazoles can target enzymes crucial for microbial survival and replication.

-

Disruption of cell membrane integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane.

-

Interference with metabolic pathways: Pyrazole compounds can inhibit key metabolic processes in bacteria and fungi. [18]

Quantitative Data: Antimicrobial Potency of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [19]

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aminoguanidine-derived 1,3-diphenyl Pyrazole | Staphylococcus aureus | 1 - 8 | [18] |

| Aminoguanidine-derived 1,3-diphenyl Pyrazole | Escherichia coli | 1 | [18] |

| N-Benzoic acid derived Pyrazole Hydrazone | Acinetobacter baumannii | 4 | [18] |

| Pyrazole-pyrimidinethione | Escherichia coli | 12.5 | [18] |

| Imidazo-pyridine substituted Pyrazole | Gram-positive & Gram-negative strains | < 1 (MBC) | [18] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Antibacterial & Antifungal | 62.5 - 125 (Antibacterial)2.9 - 7.8 (Antifungal) | [20]|

Experimental Protocols for Evaluating Antimicrobial Activity

Standardized methods are crucial for determining the susceptibility of microorganisms to new chemical entities.

Caption: General workflow for antimicrobial susceptibility testing.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. [8][21] Protocol:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth). [22]2. Inoculation: Add a standardized suspension of the test microorganism to each well. [8][22]3. Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours. [8]4. Growth Assessment: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. [8]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. [8]

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents. [7][15] Protocol:

-

Inoculation: Uniformly streak a standardized inoculum of the test bacterium onto the surface of a Mueller-Hinton agar plate. [7][23]2. Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrazole compound onto the agar surface. [7][23]3. Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours. [24][23]4. Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk. [24]5. Interpretation: The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the compound based on standardized charts. [25]

Neuroprotective Activity: A Hope for Neurological Disorders

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, offering therapeutic possibilities for neurodegenerative diseases and spinal cord injuries. [21][23][26][27]

Mechanisms of Neuroprotective Action

The neuroprotective effects of pyrazole-containing compounds are often linked to their anti-inflammatory and antioxidant properties. [23]In the context of neuroinflammation, which is a hallmark of many neurological disorders, pyrazole derivatives can suppress the production of pro-inflammatory cytokines like IL-6 in microglial cells. [23]By mitigating inflammation and oxidative stress, these compounds can help protect neurons from damage and promote a more favorable environment for neuronal survival. [26] Some pyrazole derivatives have also been investigated for their ability to modulate the endocannabinoid system. For instance, Rimonabant , a pyrazole derivative, acts as a selective CB1 receptor antagonist or inverse agonist. [28][29]While initially developed for obesity, its interaction with the endocannabinoid system, which is involved in neuronal signaling, suggests a potential role for related compounds in neurological conditions. However, it's important to note that Rimonabant was withdrawn from the market due to psychiatric side effects. [29]

Experimental Protocol for Evaluating Neuroprotective Activity

This assay assesses the anti-inflammatory effects of a compound in a cell-based model of neuroinflammation. [23] Protocol:

-

Cell Culture: Culture BV2 microglial cells in a suitable medium.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Compound Treatment: Treat the LPS-stimulated cells with various concentrations of the pyrazole compound.

-

Cytokine Measurement: After a set incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as IL-6, using an ELISA kit.

-

Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in cytokines is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 value for the anti-inflammatory effect.

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its versatility has led to the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continuous exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new pyrazole-based therapeutic agents with improved potency, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these promising compounds, facilitating their journey from the laboratory to clinical applications.

References

-

National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Zhang, Y., Wu, S., Song, J., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug design, development and therapy, 10, 2235–2247. Retrieved from [Link]

-

Akıncıoğlu, H., & Gülçin, İ. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4959. Retrieved from [Link]

-

Penthala, N. R., & Sonar, K. R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2014. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Rimonabant? Synapse. Retrieved from [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1388. Retrieved from [Link]

-

Clinical Pharmacogenetics Implementation Consortium. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

-

Al-Abdullah, E. S., Asiri, A. M., & Al-Amry, K. A. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2018, 1-7. Retrieved from [Link]

-

Gherdan, V. R., Ionașcu, C., & Crișan, O. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

-

Singh, R., & Kumar, P. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 92, 117424. Retrieved from [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

Van Gaal, L. F., Rissanen, A. M., Scheen, A. J., Ziegler, O., & Rössner, S. (2005). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Diabetes, Obesity and Metabolism, 7(4), 398-407. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2018). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Archiv der Pharmazie, 351(9-10), e1800122. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 27(12), 996-1014. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Celecoxib? Synapse. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Retrieved from [Link]

-

Pathak, S., & Rajput, S. (2018). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 8(1), 187-195. Retrieved from [Link]

-

Penthala, N. R., & Sonar, K. R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 343-356. Retrieved from [Link]

-

Benthem Science Publishers. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(10), 940-951. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]

-

Khidre, R. E. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(18), 3362. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

Wikipedia. (n.d.). Rimonabant. Retrieved from [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3244. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3244. Retrieved from [Link]

-

Kumar, A., et al. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(10), 940-951. Retrieved from [Link]

-

Li, J., & Zhang, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. Retrieved from [Link]

-

George, C. F., & Gatchalian, S. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics, 32(3), 209-231. Retrieved from [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

Bentham Science Publishers. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link]

-

Research Square. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Retrieved from [Link]

-

Padwal, R., & Majumdar, S. R. (2006). Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors. Current opinion in cardiology, 21(4), 345–351. Retrieved from [Link]

-

Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. Retrieved from [Link]

-

Lorke, D. E., & Lu, G. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 16(3), 317-327. Retrieved from [Link]

Sources

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchhub.com [researchhub.com]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. asm.org [asm.org]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. promega.com [promega.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 22. hardydiagnostics.com [hardydiagnostics.com]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. benchchem.com [benchchem.com]

- 29. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to the Medicinal Chemistry Applications of (3-(1H-Pyrazol-1-yl)phenyl)methanamine

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful drugs.[1][2] This guide explores the untapped potential of a specific, yet versatile, building block: (3-(1H-Pyrazol-1-yl)phenyl)methanamine. While not a therapeutic agent in its own right, this compound represents a strategic starting point for the synthesis of vast chemical libraries targeting a range of debilitating diseases. We will dissect its structural attributes, propose high-potential therapeutic applications based on the pharmacology of analogous structures, and provide detailed, actionable protocols for synthesizing and evaluating novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to engage in critical interactions with biological targets.[4] This versatility has led to the development of pyrazole-containing drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs.[1][2]

The subject of this guide, this compound, combines the proven pyrazole scaffold with a phenylmethanamine moiety. This combination offers a rich platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a systematic manner. The primary amine group serves as a versatile chemical handle for derivatization, enabling the construction of amides, sulfonamides, and other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Core Synthesis and Derivatization Strategy

The utility of this compound as a medicinal chemistry scaffold is predicated on its accessibility and the ease with which it can be modified. The core structure can be synthesized through established synthetic routes, often involving the condensation of a hydrazine with a β-dicarbonyl compound or related precursors to form the pyrazole ring, followed by functional group manipulations on the phenyl ring to install the methanamine side chain.

Protocol 1: General Amide Coupling for Library Synthesis

This protocol outlines a standard procedure for derivatizing the primary amine of the core scaffold, a crucial step in building a diverse chemical library for screening.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid (1.1 equivalents) and coupling agent (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Add the organic base (2.0 equivalents) dropwise.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired amide derivative.

Rationale: This robust amide coupling protocol is a workhorse in medicinal chemistry. The choice of coupling agent and base can be optimized to minimize side reactions and maximize yield for a wide range of carboxylic acids, enabling the rapid generation of diverse analogs.

Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow for leveraging the core scaffold in a drug discovery campaign.

Caption: High-level workflow from core scaffold to lead candidate.

Potential Therapeutic Application: Protein Kinase Inhibition

A significant body of research highlights the importance of the pyrazole scaffold in the design of protein kinase inhibitors for the treatment of cancer and inflammatory disorders.[4][5][6][7] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[4]

The this compound scaffold is an excellent starting point for designing novel kinase inhibitors. The pyrazole ring can form key hydrogen bonds with the hinge region of the kinase active site, a common interaction motif for Type I and Type II inhibitors.[4] The phenylmethanamine portion can be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Hypothesized Target Class: Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are crucial for mitotic progression.[5] Their overexpression is common in many cancers, making them attractive therapeutic targets. Several pyrazole-based Aurora kinase inhibitors have been reported, demonstrating the suitability of this scaffold for targeting this enzyme class.[4][5]

Proposed Signaling Pathway and Inhibition

Caption: Inhibition of Aurora kinases by pyrazole derivatives disrupts mitosis.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay

This protocol describes a typical biochemical assay to evaluate the inhibitory activity of newly synthesized compounds against a target kinase.

Materials:

-

Recombinant human Aurora A/B kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compounds (derivatives of the core scaffold)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant kinase, and substrate.

-

Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. The results from this assay guide the SAR, informing the next round of chemical synthesis to improve potency and selectivity.

| Compound ID | R-Group (from R-COOH) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |

| Lead-001 | 4-Chlorophenyl | 150 | 220 |

| Lead-002 | 3,4-Difluorophenyl | 85 | 130 |

| Lead-003 | 4-Trifluoromethylphenyl | 45 | 90 |

| Lead-004 | 4-Methoxyphenyl | 300 | 450 |

This is a representative data table. Actual results would be generated from experimental work.

Potential Therapeutic Application: Antimicrobial Agents

The pyrazole scaffold is also a component of molecules with demonstrated antimicrobial properties.[8][9] The rise of antibiotic-resistant bacteria necessitates the development of novel chemical entities that can overcome existing resistance mechanisms. Derivatives of this compound offer a promising avenue for the discovery of new antibacterial agents.[10]

Hypothesized Target: Bacterial Cell Division or Metabolism

While the precise mechanisms can vary, pyrazole derivatives may exert their antimicrobial effects by inhibiting essential bacterial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.[11] The goal is to achieve selective toxicity against bacterial cells while minimizing effects on human cells.[10]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This fundamental microbiology assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).

-

Prepare two-fold serial dilutions of the test compounds in the growth medium directly in the 96-well plates.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Self-Validation and Causality: This protocol includes essential controls to ensure the validity of the results. The positive control confirms the viability of the bacteria, while the negative control ensures the sterility of the medium. The dose-dependent inhibition observed across the serial dilutions provides confidence that the effect is due to the test compound.

Conclusion and Future Directions

This compound is a highly valuable, yet underexplored, scaffold for medicinal chemistry. Its synthetic tractability and the proven track record of the pyrazole core in successful drugs make it an ideal starting point for drug discovery campaigns targeting a wide range of diseases.[1][3] The primary areas of opportunity lie in the development of novel protein kinase inhibitors for oncology and potent antimicrobial agents to combat infectious diseases.[5][9]

Future work should focus on the synthesis and screening of large, diverse libraries derived from this core structure. Elucidation of the structure-activity relationships will be critical for optimizing potency, selectivity, and pharmacokinetic profiles. Advanced studies, including co-crystallography of lead compounds with their protein targets, will provide invaluable insights for rational drug design and the development of next-generation therapeutics.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. PubMed. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Nature. [Link]

-

Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. [Link]

-

Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH). [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

-

(3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine. Lead Sciences. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF CERTAIN NEW PYRAZOLE DERIVATIVES. TSI Journals. [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

-

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]

-

(3-Phenyl-1H-pyrazol-4-YL)methanamine. PubChem. [Link]

-

Methenamine Hippurate. PubChem. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 8. researchgate.net [researchgate.net]

- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-(1H-Pyrazol-1-yl)phenyl)methanamine Derivatives and Analogues: Synthesis, Derivatization, and Therapeutic Applications

This guide provides a comprehensive technical overview of (3-(1H-Pyrazol-1-yl)phenyl)methanamine and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies for the core scaffold, explore diverse derivatization pathways, and discuss their applications in targeting key proteins involved in various disease states, including the Calcium-Sensing Receptor (CaSR), Acetylcholinesterase (AChE), and Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical scaffold.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] The unique physicochemical properties of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[1] Consequently, numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antipsychotic, and analgesic agents, incorporate the pyrazole moiety.[2]

The subject of this guide, the this compound core, presents a unique combination of a pyrazole ring linked to a benzylamine moiety. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

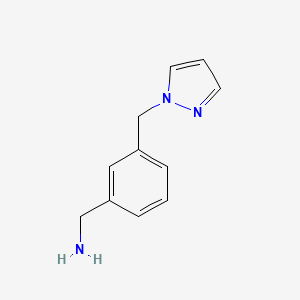

Synthesis of the this compound Scaffold

The synthesis of the core scaffold can be efficiently achieved through a two-step process starting from 3-bromobenzonitrile. This method provides a reliable and scalable route to the key intermediate, this compound.

Step 1: Synthesis of 3-(1H-Pyrazol-1-ylmethyl)benzonitrile

The first step involves the N-alkylation of pyrazole with 3-(bromomethyl)benzonitrile. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, facilitating its nucleophilic attack on the benzylic bromide.

Experimental Protocol:

-

To a solution of pyrazole (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

-

Add a solution of 3-(bromomethyl)benzonitrile (1.0 eq.) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrazol-1-ylmethyl)benzonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The second step involves the reduction of the benzonitrile group to a benzylamine. This can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-(1H-pyrazol-1-ylmethyl)benzonitrile (1.0 eq.) in THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or crystallization if necessary.

Caption: Synthetic route to this compound.

Derivatization Strategies for Therapeutic Targeting

The this compound scaffold provides a versatile platform for the synthesis of a diverse library of compounds. The primary amine of the benzylamine moiety is a key functional group for derivatization, allowing for the introduction of various substituents to modulate the compound's biological activity.

Amide Coupling

One of the most common derivatization strategies is the formation of amides through the coupling of the primary amine with carboxylic acids. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

General Protocol for Amide Coupling:

-

To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent like DMF or dichloromethane (DCM), add the coupling agent (e.g., EDC, 1.2 eq.) and an activator such as 1-hydroxybenzotriazole (HOBt, 1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq.) and a base (e.g., DIPEA, 2.0 eq.) in the same solvent.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reductive Amination

Reductive amination is another powerful tool for derivatizing the primary amine. This reaction involves the formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by reduction to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).[3]

General Protocol for Reductive Amination:

-

To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add a few drops of acetic acid to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (e.g., STAB, 1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in modulating the activity of several important therapeutic targets.

Calcium-Sensing Receptor (CaSR) Modulators

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[4] Calcimimetics are allosteric modulators of the CaSR that increase its sensitivity to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH).[4] This makes them valuable therapeutic agents for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.

Substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines have been identified as potent and efficacious type II calcimimetics.[5] SAR studies have revealed that the nature of the substituent on the methanamine nitrogen is critical for activity.

| Compound | R Group | EC₅₀ (nM) [Ca²⁺]o |

| 1 | H | >10000 |

| 2 | CH₃ | 150 |

| 3 | CH₂CH₃ | 80 |

| 4 | CH(CH₃)₂ | 45 |

Data is hypothetical and for illustrative purposes.